Ligand Efficiency and Molecular Weight Advantage over Clinical TZDs
The target compound's molecular weight (296.39 g/mol) is significantly lower than the clinically predominant TZDs rosiglitazone (357.43 g/mol) and pioglitazone (356.44 g/mol), offering a substantial ligand efficiency advantage . This lower molecular weight, achieved via a streamlined N-acyl pyrrolidine core instead of a complex benzylidene-thiazolidinedione, suggests superior permeability and reduced metabolic liability, a principle supported by class-level SAR for TZDs [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 296.39 g/mol |
| Comparator Or Baseline | Rosiglitazone: 357.43 g/mol; Pioglitazone: 356.44 g/mol |
| Quantified Difference | ~17% lower than clinical TZDs |
| Conditions | Calculated from molecular formula C14H20N2O3S vs. DrugBank data [1][2] |
Why This Matters
Procurement for hit-to-lead or fragment-based design benefits from a lower molecular weight starting point, maximizing room for future optimization.
- [1] DrugBank. Rosiglitazone. Accession Number DB00412. View Source
- [2] DrugBank. Pioglitazone. Accession Number DB01132. View Source
